1-Isopropyl-3-(naphthalen-1-yl)thiourea
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Overview
Description
1-Isopropyl-3-(naphthalen-1-yl)thiourea is a chemical compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . It is a thiourea derivative, characterized by the presence of an isopropyl group and a naphthalene ring attached to the thiourea moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Isopropyl-3-(naphthalen-1-yl)thiourea typically involves the reaction of isopropylamine with naphthyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific requirements .
Chemical Reactions Analysis
1-Isopropyl-3-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Isopropyl-3-(naphthalen-1-yl)thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and other biomolecules, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-3-(naphthalen-1-yl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(naphthalen-1-yl)thiourea: Similar structure but with a phenyl group instead of an isopropyl group.
1-Isopropyl-3-(phenyl)thiourea: Similar structure but with a phenyl group instead of a naphthalene ring.
1-Isopropyl-3-(pyridin-4-yl)thiourea: Similar structure but with a pyridine ring instead of a naphthalene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-propan-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-10(2)15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZCNPBFWWAIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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